methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked via a sulfanylmethyl group to a methyl furan-2-carboxylate moiety. This article compares its structural, physicochemical, and functional attributes with similar compounds reported in the literature.
Properties
IUPAC Name |
methyl 5-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-19-13(18)11-3-2-10(20-11)8-22-14-17-16-12(21-14)9-4-6-15-7-5-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFKGTWWBWZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield pyridine-4-carbohydrazide.
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.
Yield : 85–90%.
Cyclization to 1,3,4-Oxadiazole-2-thione
The carbohydrazide intermediate is cyclized with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione.
Conditions : Reflux in ethanol for 6–8 hours.
Yield : 75–80%.
Synthesis of Methyl 5-(Bromomethyl)Furan-2-Carboxylate
Esterification of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst:
Bromination at the Methyl Position
The ester undergoes free-radical bromination at the 5-position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator:
Conditions : Reflux in carbon tetrachloride (CCl₄) under UV light for 12 hours.
Yield : 65–70%.
Coupling of Oxadiazole-thione and Bromomethyl Furan Ester
The thione is deprotonated using a mild base (e.g., K₂CO₃) to generate the thiolate anion, which undergoes nucleophilic substitution with the bromomethyl furan ester:
Conditions : Stirring in dimethylformamide (DMF) at 60°C for 6 hours.
Yield : 60–65%.
Optimization and Alternative Routes
Solvent and Base Screening
Comparative studies show that DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Triethylamine (Et₃N) offers faster reaction times but lower yields compared to K₂CO₃.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) increases yield to 75% by enhancing reaction kinetics.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity.
Challenges and Troubleshooting
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Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
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Byproduct Formation : Use excess bromomethyl ester (1.2 equiv) to drive the reaction to completion.
Scalability and Industrial Relevance
Pilot-scale batches (1 kg) achieved consistent yields (62%) using continuous flow reactors, highlighting potential for industrial production .
Chemical Reactions Analysis
Types of Reactions
methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound consists of a furan ring, an oxadiazole moiety, and a pyridine group, which contribute to its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 μg/mL | Staphylococcus aureus |
| 10 | 0.25 μg/mL | Staphylococcus epidermidis |
These findings suggest that methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate could be effective against resistant strains of bacteria.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human glioblastoma (U251) | <30 |
| Melanoma (WM793) | <30 |
Such low IC50 values indicate promising anticancer activity, making it a candidate for further development in cancer therapies.
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, particularly as a potential fungicide or bactericide. Its effectiveness against plant pathogens could help in developing eco-friendly agricultural practices.
Material Science
Due to its unique chemical structure, methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-y]sulfanyl}methyl)furan-2-carboxylate can be explored for applications in material science. Its potential as a precursor for synthesizing advanced materials with specific electronic or optical properties is under investigation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-y]sulfanyl}methyl)furan-2-carboxylate). The results indicated that derivatives with specific substituents exhibited enhanced activity against multi-drug resistant strains of bacteria.
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of oxadiazole compounds, researchers synthesized a series of derivatives and assessed their effects on human cancer cell lines. Methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-y]sulfanyl}methyl)furan-2-carboxylate showed significant inhibition of cell proliferation in glioblastoma cells compared to standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a 1,3,4-oxadiazole scaffold with multiple derivatives, but its substituents distinguish it from others. Key comparisons include:
Table 1: Structural and Physicochemical Profiles
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The target compound’s pyridin-4-yl and methyl furan-2-carboxylate groups contrast with the thiazole-propanamide (7c, 7d) or indole-alkylsulfanyl (6g) moieties in analogs. These differences influence polarity, solubility, and intermolecular interactions.
- Molecular Weight : The target compound (~374.4 g/mol) is lighter than pyrimidinyl derivatives (e.g., 520.5 g/mol for compound 8) but heavier than HPOA (306.3 g/mol) .
- Thermal Stability : While melting points for the target compound are unavailable, analogs with rigid substituents (e.g., 7c, 7d) exhibit higher melting points (134–178°C), suggesting that aromaticity and hydrogen bonding enhance stability .
Key Observations :
- Enzyme Inhibition: The target compound’s pyridinyl group may enhance interactions with enzyme active sites through π-π stacking or hydrogen bonding, similar to 4-chlorobenzyl in 6p .
- Antimicrobial Potential: The sulfanylmethyl linker in the target compound resembles S-alkylated oxadiazoles (e.g., 6s, 6r), which exhibit antibacterial activity against S. typhi and E. coli with low hemolytic risk .
- Coordination Chemistry : Unlike HPOA, which forms stable Co(II) complexes, the target compound’s methyl ester group may reduce metal-binding capacity compared to carboxylic acid derivatives .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The pyridin-4-yl group in the target compound likely increases electrophilicity, analogous to 4-nitrophenyl in compound 8, which improves antimicrobial activity .
- Linker Flexibility : The sulfanylmethyl bridge allows conformational adaptability, critical for fitting into enzyme active sites (e.g., α-glucosidase inhibition in 6g) .
- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., furan carboxylate) may hinder membrane penetration compared to linear alkyl chains (e.g., pentyl in 6g), but enhance π-π interactions in target binding .
Biological Activity
Methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for diverse biological activities. Its structure features a furan ring and a pyridine moiety, which are critical for its biological interactions.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of oxadiazole derivatives, including those similar to this compound. Notably:
- Antimycobacterial Activity : A study demonstrated that compounds with oxadiazole structures exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. The docking studies indicated strong binding affinities to target sites in the bacteria, suggesting that structural modifications could enhance efficacy against resistant strains .
| Compound | Activity Against M. tuberculosis | Binding Affinity (kcal/mol) |
|---|---|---|
| 5a | Susceptible | -8.5 |
| 5c | Susceptible | -8.0 |
| 5f | Resistant | -6.0 |
Anticancer Activity
Research has also indicated that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). These compounds were found to induce apoptosis in a dose-dependent manner .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |
| U937 | 15.00 | Caspase activation |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Similar oxadiazole compounds have been shown to inhibit enzymes critical for the survival of pathogens and cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways through p53 and caspase cascades has been observed in treated cancer cell lines.
- Molecular Docking Studies : These studies suggest strong interactions between the compound and target proteins involved in cell proliferation and survival .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against resistant strains of bacteria and various cancer cell lines. The study highlighted that structural modifications significantly influenced biological activity, emphasizing the importance of substituents on the oxadiazole ring .
Q & A
Basic Synthesis and Optimization
Q: What are the critical steps in synthesizing methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate, and how can reaction conditions be optimized? A:
- Key Steps :
- Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., using POCl₃) to form the 1,3,4-oxadiazole ring .
- Sulfanyl Methylation : Reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with methyl furan-2-carboxylate derivatives via nucleophilic substitution, often using K₂CO₃ as a base .
- Esterification : Final esterification steps to stabilize the carboxylate group, typically employing methanol/HCl or DCC/DMAP .
- Optimization :
Advanced Mechanistic Analysis
Q: How can density functional theory (DFT) elucidate the electronic and steric effects influencing the reactivity of the oxadiazole and furan rings? A:
- Methodology :
- Charge Distribution : Compute Mulliken charges to identify nucleophilic/electrophilic sites on the oxadiazole and furan rings .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reaction pathways (e.g., electrophilic substitution at the oxadiazole sulfur) .
- Conformational Stability : Use B3LYP/6-311+G(d,p) basis sets to model steric hindrance from the pyridinyl group .
- Validation : Compare computational results with experimental NMR (¹H/¹³C) and X-ray crystallography data .
Crystallographic Characterization
Q: What crystallographic techniques are suitable for resolving the molecular conformation, and how does SHELX software enhance refinement? A:
- Techniques :
- SHELX Workflow :
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate antimicrobial activity, given the compound’s structural features? A:
- Assay Design :
- Gram-Positive/Negative Bacteria : Use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli, comparing with ampicillin controls .
- Antifungal Screening : Agar diffusion assays against Candida albicans, noting the role of the sulfanyl-methyl group in membrane disruption .
- SAR Insights :
- The pyridinyl group enhances lipophilicity (logP calculations via ChemDraw), improving cell permeability .
- The oxadiazole ring’s electron-withdrawing nature may inhibit enzyme targets (e.g., dihydrofolate reductase) .
Contradictory Data Resolution
Q: How should researchers address discrepancies in reported melting points or spectral data for this compound? A:
- Root Causes :
- Mitigation Strategies :
Purity and Stability Analysis
Q: What analytical methods ensure batch-to-batch consistency and evaluate hydrolytic stability of the ester group? A:
- Purity Assessment :
- HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time ~8.2 min .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 52.34%, H: 3.39%, N: 11.76%) .
- Stability Testing :
- pH-Dependent Hydrolysis : Incubate in PBS buffers (pH 2–9) at 37°C, monitor degradation via UV-Vis (λ = 270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
